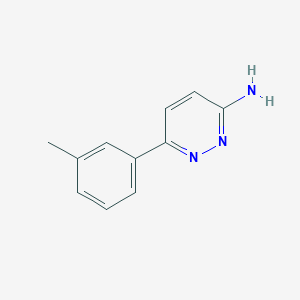

6-(m-Tolyl)pyridazin-3-amine

Übersicht

Beschreibung

6-(m-Tolyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of the m-tolyl group (a methyl-substituted phenyl group) at the sixth position of the pyridazine ring adds unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-Tolyl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and provides high yields under neutral conditions. The reaction offers good functional group compatibility and broad substrate scope .

Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts. This method provides 1,6-dihydropyridazines, which can be efficiently converted to pyridazines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(m-Tolyl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity

6-(m-Tolyl)pyridazin-3-amine is noted for its potential as a bioactive molecule. Research indicates that it may serve as an inhibitor for several biological targets, including cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The compound's structure allows for effective interaction with these targets, positioning it as a candidate for drug development aimed at treating various cancers and proliferative diseases.

Therapeutic Applications

The compound has been investigated for its therapeutic potential in treating inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective inhibitor of human tissue kallikrein, which is involved in inflammatory processes . This specificity enhances its utility in developing targeted therapies with fewer side effects compared to broader-spectrum medications.

Coordination Chemistry

Ligand Properties

this compound can form stable complexes with metal ions, making it useful in coordination chemistry. Its ability to act as a ligand opens avenues for applications in catalysis and sensor technologies. The interactions with metal ions are crucial for understanding its behavior in biological systems and enhancing its functionality in various chemical processes.

Material Science

Synthesis of Advanced Materials

The compound serves as a building block in the synthesis of more complex materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that exhibit desirable mechanical and optical properties. This application is particularly relevant in developing new materials for electronics and photonics.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different research domains:

| Study Focus | Findings | Implications |

|---|---|---|

| Inhibition of CDKs | Demonstrated significant inhibitory effects on cell proliferation | Potential use in cancer therapeutics |

| Coordination with Metal Ions | Formed stable complexes with various transition metals | Applications in catalysis and sensor design |

| Synthesis of Polymers | Used as a monomer to enhance material properties | Development of advanced functional materials |

Wirkmechanismus

The mechanism of action of 6-(m-Tolyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition is crucial for its antiplatelet and anticancer activities . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazine: A basic pyridazine ring without any substituents.

Pyridazinone: A derivative with a keto group at the third position.

6-Phenylpyridazin-3-amine: Similar structure with a phenyl group instead of the m-tolyl group.

Uniqueness

6-(m-Tolyl)pyridazin-3-amine is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its pharmacological profile, making it a valuable compound for drug discovery and development. The m-tolyl group also influences the compound’s reactivity and stability, differentiating it from other pyridazine derivatives.

Biologische Aktivität

6-(m-Tolyl)pyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by the presence of an m-tolyl group at the sixth position of the pyridazine ring. This unique substitution imparts distinct chemical and biological properties, making it a subject of interest in pharmacological research. This article explores its biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Chemical Formula : C_{11}H_{12}N_4

- CAS Number : 113121-50-9

- Molecular Structure : The compound features a six-membered aromatic ring with two nitrogen atoms adjacent to each other.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 50 |

These results suggest that the compound's effectiveness varies with different pathogens, highlighting its broad-spectrum antimicrobial potential .

Antifungal Activity

The antifungal activity of this compound has been evaluated against common fungal pathogens. The compound demonstrated notable activity against Candida species, with a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anticancer Activity

Recent studies have identified the anticancer potential of this compound across various cancer cell lines. For instance:

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | <2 | High cytotoxicity |

| MDA-MB-453 (Breast) | 5 | Moderate cytotoxicity |

| HCT116 (Colon) | 4 | Moderate cytotoxicity |

The compound's mechanism involves the inhibition of specific signaling pathways essential for cancer cell proliferation and survival, particularly through the modulation of calcium ion influx which is crucial for tumor growth .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Calcium Ion Influx : This action is critical for its antiplatelet and anticancer effects.

- Glial Activation Suppression : In neuroinflammatory conditions, the compound selectively inhibits pro-inflammatory cytokines without affecting beneficial glial functions .

- Antioxidant Properties : The compound also exhibits antioxidant activity, contributing to its protective effects against oxidative stress in cells.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of several pyridazine derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound showed superior activity compared to traditional chemotherapeutics in inhibiting tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Research indicated that derivatives like this compound could reduce glial activation markers in models of neurodegeneration, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

6-(3-methylphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLUBKJJUQVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573340 | |

| Record name | 6-(3-Methylphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113121-50-9 | |

| Record name | 6-(3-Methylphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.